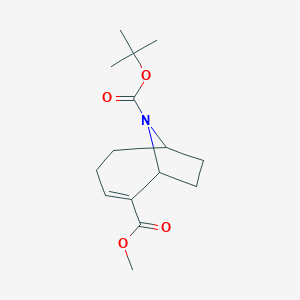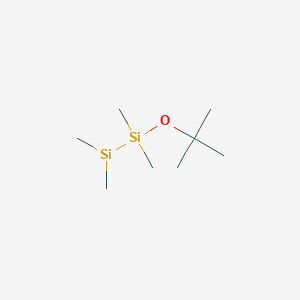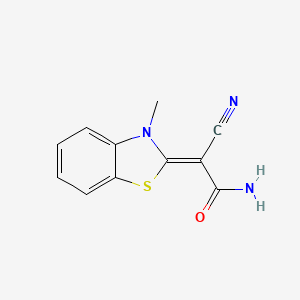![molecular formula C16H14Cl2O5 B14280160 Methyl 2-[4-(2,3-dichloro-4-hydroxyphenoxy)phenoxy]propanoate CAS No. 124992-47-8](/img/structure/B14280160.png)
Methyl 2-[4-(2,3-dichloro-4-hydroxyphenoxy)phenoxy]propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[4-(2,3-dichloro-4-hydroxyphenoxy)phenoxy]propanoate is a methyl ester resulting from the formal condensation of the carboxylic acid group of 2-[4-(2,3-dichloro-4-hydroxyphenoxy)phenoxy]propanoic acid with methanol . This compound is known for its complex structure, which includes multiple aromatic rings and functional groups, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-(2,3-dichloro-4-hydroxyphenoxy)phenoxy]propanoate typically involves the esterification of 2-[4-(2,3-dichloro-4-hydroxyphenoxy)phenoxy]propanoic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid, under reflux conditions . The reaction proceeds as follows:
- The carboxylic acid group of 2-[4-(2,3-dichloro-4-hydroxyphenoxy)phenoxy]propanoic acid reacts with methanol.
- The presence of an acid catalyst facilitates the formation of the ester bond.
- The reaction mixture is heated under reflux to ensure complete conversion to the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired purity.
化学反応の分析
Types of Reactions
Methyl 2-[4-(2,3-dichloro-4-hydroxyphenoxy)phenoxy]propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The aromatic rings can undergo reduction reactions to form more saturated compounds.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium hydroxide (KOH) can facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of more saturated aromatic compounds.
Substitution: Formation of derivatives with different functional groups replacing the chlorine atoms.
科学的研究の応用
Methyl 2-[4-(2,3-dichloro-4-hydroxyphenoxy)phenoxy]propanoate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 2-[4-(2,3-dichloro-4-hydroxyphenoxy)phenoxy]propanoate involves its interaction with specific molecular targets. The compound’s aromatic rings and functional groups allow it to bind to various enzymes and receptors, modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades, leading to the observed biological effects .
類似化合物との比較
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features.
2-Methyl-4-chlorophenoxyacetic acid (MCPA): Another herbicide with comparable properties.
Uniqueness
Methyl 2-[4-(2,3-dichloro-4-hydroxyphenoxy)phenoxy]propanoate is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical reactivity and biological activity. Its methyl ester group also differentiates it from other similar compounds, influencing its solubility and interaction with biological systems .
特性
CAS番号 |
124992-47-8 |
|---|---|
分子式 |
C16H14Cl2O5 |
分子量 |
357.2 g/mol |
IUPAC名 |
methyl 2-[4-(2,3-dichloro-4-hydroxyphenoxy)phenoxy]propanoate |
InChI |
InChI=1S/C16H14Cl2O5/c1-9(16(20)21-2)22-10-3-5-11(6-4-10)23-13-8-7-12(19)14(17)15(13)18/h3-9,19H,1-2H3 |
InChIキー |
XRMDZZLNTAFWBG-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)OC)OC1=CC=C(C=C1)OC2=C(C(=C(C=C2)O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,1',1'',1''',1''''-[{6-[(Undec-10-en-1-yl)oxy]benzene-1,2,3,4,5-pentayl}penta(ethyne-2,1-diyl)]pentakis(4-pentylbenzene)](/img/structure/B14280081.png)
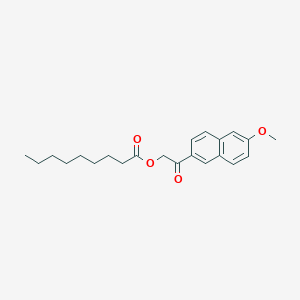
![Benzoic acid, 2-[(3-nitro-2-oxo-2H-1-benzopyran-4-yl)thio]-](/img/structure/B14280088.png)
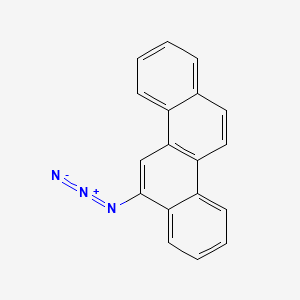
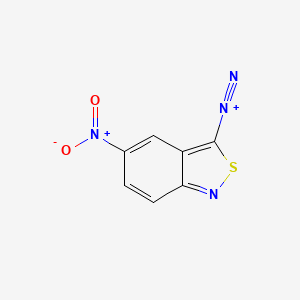
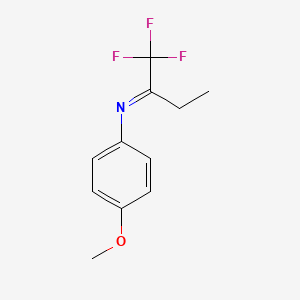
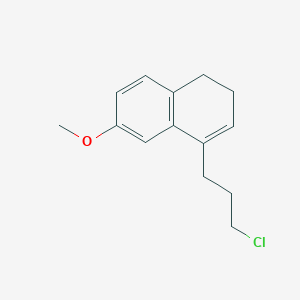

![Butanoic acid, 4-[[4-(acetyloxy)phenyl]amino]-4-oxo-](/img/structure/B14280130.png)
